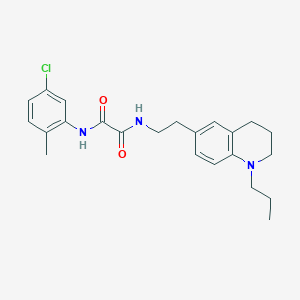

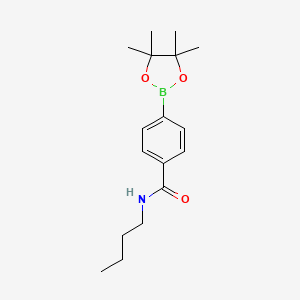

![molecular formula C17H18N2O4S B2821132 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-97-6](/img/structure/B2821132.png)

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. The key precursor N- (1H-phenyl[d]imidazole-2-base) carbonyl hydrazine dicyanide (2) is prepared by diazotization of 2-amino phenylimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce acrylonitriles . Further reactions with acetonitrile and other compounds lead to the formation of the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a furan ring, a phenyl group, a hexahydrothieno[3,4-b]pyrazin-2(1H)-one structure, and two oxygen atoms forming a 6,6-dioxide.Chemical Reactions Analysis

This compound undergoes several chemical reactions during its synthesis. For instance, it reacts with sulfanilic acid to form N- (furan-2-ylmethyl)-2- (2- (N- (sulfanilic acid)acetyl)amino)acetic acid.Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Compounds with heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties, such as PrFPhAc and PrTPhAc, have been synthesized for use in red phosphorescent OLEDs. These materials exhibit suitable thermal, photophysical, and electrochemical properties for efficient light emission, with significant external quantum efficiency, indicating their potential for display and lighting technologies (Liu et al., 2016).

Antimicrobial Activity

Novel chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including compounds with furan-2-yl groups, have shown promise in antimicrobial applications. These compounds exhibit varying degrees of biological activity against both gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity is influenced by the type of Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Aromatic Sulfide Synthesis

A method for the Pd-catalyzed cross-coupling of aryl halides, alkyl halides, and Na2S2O3 to deliver aromatic thioethers has been developed, which includes furan among the heterocycles amenable to this protocol. This approach uses an environmentally friendly source of sulfur and highlights the potential for synthesizing aromatic sulfides without the need for thiols or thiophenols (Qiao et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have shown activity againstMycobacterium tuberculosis . Therefore, it’s possible that this compound may also target similar bacterial species or enzymes within these organisms.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other antimycobacterial and antifungal agents, it’s plausible that it may interact with key enzymes or proteins within the target organisms, leading to inhibition of essential biological processes .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the synthesis of cell wall components or other vital metabolic pathways in mycobacterium tuberculosis .

Result of Action

Based on its potential antimycobacterial activity, it may lead to the death of mycobacterium tuberculosis cells, thereby helping to control infections caused by this organism .

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZRKQQYUXLFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

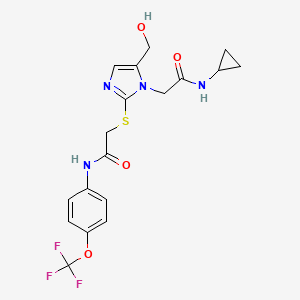

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)

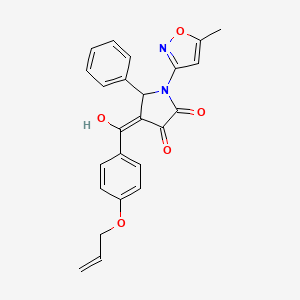

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

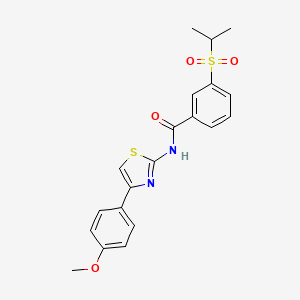

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)

![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)

![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)